molecular formula C19H20N2OS B2882274 N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 681280-10-4

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No. B2882274
CAS RN: 681280-10-4
M. Wt: 324.44
InChI Key: NRXWVVNGFINKMY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, also known as DIMSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIMSA is a sulfanylacetamide derivative that has been synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 1-methylindole-3-carboxylic acid, followed by amidation with glycine.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Siddiqui et al. (2014) highlights the synthesis of derivatives related to N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, specifically focusing on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. The study also involved molecular docking and cytotoxicity studies, indicating the less cytotoxic nature of these compounds (Siddiqui et al., 2014).

Sulfamoylation Method Development

Okada et al. (2000) developed an efficient method for the sulfamoylation of a hydroxyl group, which could be relevant in the synthesis of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. This method achieved higher yields without a base and could be applied to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Inhibition of Neurotransmitter Receptors

Lu et al. (2001) studied Dimethyl sulfoxide (DMSO), which is used as a solvent in experimental studies involving compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. DMSO was found to inhibit glutamate responses in hippocampal neurons and could prevent excitotoxic death of neurons. This has implications for its use as a solvent in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

Biological Screening and Fingerprint Applications

Khan et al. (2019) focused on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which bear structural similarity to the compound . These derivatives were screened for antibacterial, antifungal, and anthelmintic activities. Some showed significant biological activities, and one compound demonstrated potential in latent fingerprint analysis, indicating its application in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Glutaminase Inhibitors in Pharmacological Evaluation

Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase. This study is relevant for understanding how modifications of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide can lead to potential therapeutic agents. One analog showed similar potency and better solubility compared to the reference compound (Shukla et al., 2012).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWVVNGFINKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

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